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Compound of Interest

Compound Name: 4-Acetoxycinnamic acid

Cat. No.: B105294

Introduction

p-Acetoxycinnamic acid, a derivative of the naturally occurring phenolic compound p-coumaric
acid, is of significant interest to researchers in the fields of medicinal chemistry and materials
science. Its structural characteristics, combining a cinnamic acid backbone with an acetoxy
functional group, impart unique chemical and biological properties. A thorough understanding of
its spectroscopic signature is paramount for its identification, characterization, and quality
control in various applications. This technical guide provides an in-depth overview of the
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for p-
acetoxycinnamic acid, complete with experimental protocols and data interpretation.

Spectroscopic Data

The following sections summarize the key spectroscopic data for p-acetoxycinnamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of p-
acetoxycinnamic acid in solution. The *H and 13C NMR spectra provide detailed information
about the chemical environment of each proton and carbon atom, respectively.

Table 1: *H NMR Spectroscopic Data for p-Acetoxycinnamic Acid
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Chemical Shift (8)

Coupling Constant

Multiplicity Assignment
(ppm) () (Hz)
~7.70 Doublet ~16.0 H-7 (trans-alkene)
~7.65 Doublet ~8.5 H-2, H-6
~7.15 Doublet ~8.5 H-3, H-5
~6.45 Doublet ~16.0 H-8 (trans-alkene)
~2.30 Singlet - H-11 (Acetyl CH3)
~12.5 Broad Singlet - H-10 (Carboxylic Acid)

Note: Predicted values based on analogous compounds and spectroscopic principles. The

exact chemical shifts may vary depending on the solvent and concentration.

Table 2: 13C NMR Spectroscopic Data for p-Acetoxycinnamic Acid

Chemical Shift (8) (ppm)

Assignment

~169.0 C-10 (Carbonyl, Acetoxy)
~167.5 C-9 (Carbonyl, Carboxylic Acid)
~151.0 C-4

~144.0 C-7

~132.0 C-1

~129.5 C-2,C-6

~122.0 C-3,C-5

~118.0 C-8

~21.0 C-11 (Acetyl CHs)

Note: Predicted values based on analogous compounds and spectroscopic principles. The

exact chemical shifts may vary depending on the solvent and concentration.
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Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR
spectrum of p-acetoxycinnamic acid is characterized by the absorption bands corresponding to
its carboxylic acid, ester, alkene, and aromatic moieties.

Table 3: IR Spectroscopic Data for p-Acetoxycinnamic Acid

Wavenumber (cm—?) Intensity Assignment

3100-2500 Broad O-H stretch (Carboxylic Acid)

1760 Strong C=0 stretch (Ester)

1685 Strong C:(? stretch (Carboxylic Acid,
conjugated)

1630 Medium C=C stretch (Alkene)

1600, 1505 Medium C=C stretch (Aromatic)

1200, 1165 Strong C-O stretch (Ester)

980 Strong =C-H bend (trans-Alkene)

Data obtained from the NIST WebBook for 4-acetoxycinnamic acid.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a
compound. For p-acetoxycinnamic acid (C11H1004, Molecular Weight: 206.19 g/mol ), electron
ionization (EI) would lead to a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for p-Acetoxycinnamic Acid
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miz Possible Fragment
206 [M]* (Molecular lon)
164 [M - C2H20]*

147 [M - COOH - CH2]*
119 [M - C2H20 - COOH]*

Key m/z values are reported from PubChem GC-MS data for 4-acetoxycinnamic acid.[2] The
molecular ion is expected but may be of low abundance in EI-MS.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

Weigh 5-10 mg of p-acetoxycinnamic acid and dissolve it in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCIs, DMSO-ds) in a small vial.

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

Cap the NMR tube securely.

1H NMR Spectroscopy:

 Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e Procedure:

o Insert the NMR tube into the spectrometer's probe.

o Lock onto the deuterium signal of the solvent.
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o Shim the magnetic field to achieve optimal homogeneity.

o Acquire the H NMR spectrum using a standard pulse sequence. Key parameters include
a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans
to achieve a good signal-to-noise ratio.

o Process the raw data by applying a Fourier transform, phase correction, and baseline
correction.

o Calibrate the chemical shift scale using the residual solvent peak as a reference.
o Integrate the signals and determine the multiplicities and coupling constants.

13C NMR Spectroscopy:

 Instrument: A high-resolution NMR spectrometer.

e Procedure:
o Use the same sample prepared for 1H NMR.

o Acquire the 133C NMR spectrum using a proton-decoupled pulse sequence. This simplifies
the spectrum by removing C-H coupling.

o Alarger number of scans and a longer relaxation delay may be required compared to H
NMR due to the lower natural abundance and sensitivity of the 13C nucleus.

o Process the data similarly to the *H NMR spectrum.

FT-IR Spectroscopy (Thin Solid Film Method)

Sample Preparation and Analysis:

e Dissolve a small amount (a few milligrams) of p-acetoxycinnamic acid in a volatile solvent
(e.g., dichloromethane or acetone) in a small vial.

e Place a single, clean infrared-transparent salt plate (e.g., NaCl or KBr) on a clean surface.

e Using a pipette, apply a drop of the solution to the center of the salt plate.
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Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the
plate.

Place the salt plate in the sample holder of the FT-IR spectrometer.
Acquire a background spectrum of the clean, empty sample compartment.

Acquire the IR spectrum of the sample. The spectrum is typically recorded over the range of
4000-400 cm~2.

Mass Spectrometry (Electron lonization - El)

Sample Introduction and Analysis:

Introduce a small amount of the solid p-acetoxycinnamic acid sample into the mass
spectrometer via a direct insertion probe.

Gently heat the probe to volatilize the sample into the ion source.

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70
evV).

This causes ionization and fragmentation of the molecules.
The resulting positively charged ions are accelerated into the mass analyzer.
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like p-acetoxycinnamic acid.
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Caption: General workflow for spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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